molecular formula C10H20N2O6S B3217854 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate CAS No. 1185304-35-1

2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

Cat. No.: B3217854
CAS No.: 1185304-35-1
M. Wt: 296.34
InChI Key: WEKALXKJIVRFRB-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate (CAS: 1185304-35-1) is a sulfonamide derivative with a piperidine backbone modified by a 4-methyl substituent. The compound features an ethylamine group linked to the sulfonyl moiety, further stabilized as an oxalate salt.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.C2H2O4/c1-8-2-5-10(6-3-8)13(11,12)7-4-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKALXKJIVRFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-35-1
Record name Ethanamine, 2-[(4-methyl-1-piperidinyl)sulfonyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization.

Chemical Reactions Analysis

2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted sulfonyl compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate and analogous sulfonamide or ethylamine derivatives:

Compound Name CAS No. Key Substituents Molecular Formula Safety Data Availability
This compound 1185304-35-1 4-Methylpiperidine sulfonyl, ethylamine oxalate Not specified Limited (PubChem entry only)
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride 62-31-7 3,4-Dihydroxyphenyl, ethylamine hydrochloride C₈H₁₂ClNO₂ GHS 1.1 compliant (no safety assessment)
2-(tert-Butyloxy)-ethylamine hydrochloride 335598-67-9 tert-Butyloxy, ethylamine hydrochloride C₆H₁₄ClNO SDS available (Iris Biotech)
1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid 702669-96-3 4-Methylpiperidine sulfonyl, piperidine-4-carboxylic acid C₁₂H₂₀N₂O₄S Not available
Key Observations:
  • Functional Groups: The target compound’s oxalate salt enhances water solubility compared to hydrochloride salts (e.g., 62-31-7 and 335598-67-9).
  • Safety Profiles: Only 2-(tert-Butyloxy)-ethylamine hydrochloride (335598-67-9) has a published safety data sheet (SDS), highlighting risks such as skin/eye irritation . No chemical safety assessments exist for the dihydroxyphenyl derivative (62-31-7) .

Research Findings and Data Gaps

  • Synthetic Accessibility : The tert-butoxy derivative (335598-67-9) is commercially available from Iris Biotech GmbH, while 1185304-35-1 is listed with three suppliers but lacks detailed synthetic protocols .
  • Biological Activity: No in vitro or in vivo data are available for 1185304-35-1.

Biological Activity

2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate, a compound with the chemical formula C10_{10}H20_{20}N2_2O6_6S, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a sulfonyl group and an ethylamine moiety. Its oxalate form enhances solubility, which is critical for biological applications. The structural formula can be represented as follows:

C10H20N2O6S\text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}_{6}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine moiety provides structural stability, allowing for effective binding to target sites. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially influencing mood and cognitive functions.
  • Receptor Modulation : It can act on serotonin receptors, particularly influencing the 5-HT receptor family, which is crucial in mood regulation and anxiety responses.

Antidepressant Potential

Research indicates that compounds with similar piperidine structures exhibit antidepressant effects by modulating serotonin levels. A study highlighted that nitrogen-containing heterocycles can act as dual-acting norepinephrine reuptake inhibitors and serotonin antagonists, suggesting a similar potential for this compound .

Neuroprotective Effects

Preliminary studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective activity is essential in developing treatments for neurodegenerative diseases.

Study 1: Antidepressant Activity

In a comparative study of various piperidine derivatives, it was noted that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. These effects were assessed using the forced swim test (FST) and tail suspension test (TST), demonstrating a reduction in depressive behaviors .

CompoundTest UsedResult
This compoundFSTSignificant reduction in immobility time
Similar Piperidine DerivativeTSTNotable antidepressant-like effect

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents .

CompoundOxidative Stress ModelCell Viability (%)
This compoundH2_2O2_2 exposure85% viability
Control (no treatment)H2_2O2_2 exposure45% viability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 2
2-(4-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

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